N-methyl-N-phenyl-beta-alanine
Overview
Description
N-methyl-N-phenyl-beta-alanine is a synthetic compound that belongs to the class of beta-amino acids It is characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group attached to the beta carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-phenyl-beta-alanine can be synthesized through several methods. One common approach involves the alkylation of beta-alanine with methyl iodide in the presence of a base such as sodium hydroxide. Another method includes the reductive amination of phenylacetaldehyde with methylamine, followed by the addition of beta-alanine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-phenyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkyl halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce simpler amines .
Scientific Research Applications
N-methyl-N-phenyl-beta-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-beta-alanine involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The phenyl group enhances its binding affinity to certain receptors, while the methyl group affects its solubility and membrane permeability .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar phenyl group but lacking the methyl group.
Beta-alanine: A beta-amino acid without the phenyl and methyl groups.
Phenethylamine: A compound with a similar phenyl group but different functional groups
Uniqueness: N-methyl-N-phenyl-beta-alanine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and methyl groups allows it to participate in a wider range of reactions and interactions compared to its analogs .
Properties
IUPAC Name |
3-(N-methylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(8-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSATANWFCPQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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